molecular formula C8H14N2 B14312777 2-Cyclopentyl-4,5-dihydro-1H-imidazole CAS No. 109152-87-6

2-Cyclopentyl-4,5-dihydro-1H-imidazole

Cat. No.: B14312777
CAS No.: 109152-87-6
M. Wt: 138.21 g/mol
InChI Key: PBFOECIHBHJRFW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the rearrangement of amidines and ketones under transition-metal-free conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions, which are efficient and scalable. Catalysts such as silica sulfuric acid, ZrCl4, and oxalic acid are commonly used to facilitate these reactions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation are common substitution reactions for imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various substituted imidazoles .

Scientific Research Applications

2-Cyclopentyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-4,5-dihydro-1H-imidazole is unique due to its cyclopentyl group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other imidazole derivatives and can lead to unique interactions with biological targets and other molecules.

Properties

CAS No.

109152-87-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopentyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-2-4-7(3-1)8-9-5-6-10-8/h7H,1-6H2,(H,9,10)

InChI Key

PBFOECIHBHJRFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCN2

Origin of Product

United States

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